-Ethyl-2-methylhexanoic acid, also known as 2-ethyl-2-methylcaproic acid, is a carboxylic acid with the chemical formula C9H18O2. It is a colorless liquid with a mild odor. The scientific literature describes various methods for synthesizing 2-ethyl-2-methylhexanoic acid, including:
Researchers also employ various techniques to characterize 2-ethyl-2-methylhexanoic acid, such as:
-Ethyl-2-methylhexanoic acid finds applications in various scientific research fields, including:
2-Ethyl-2-methylhexanoic acid is an organic compound with the molecular formula . It is classified as a carboxylic acid and is characterized by its branched-chain structure, which contributes to its unique properties. This compound appears as a colorless to light yellow liquid with a mild odor and is slightly soluble in water, making it primarily hydrophobic. The compound is notable for its ability to form lipophilic metal derivatives that are soluble in nonpolar organic solvents, which enhances its utility in various industrial applications .
The synthesis of 2-ethyl-2-methylhexanoic acid can be achieved through several methods:
2-Ethyl-2-methylhexanoic acid has several important applications:
Studies on the interactions of 2-ethyl-2-methylhexanoic acid focus on its metabolic pathways and potential toxicological effects. The primary metabolic pathway involves ω-oxidation, leading to the formation of metabolites such as 6-hydroxy-2-ethylhexanoic acid. These metabolites are assessed for their toxicity and biological activity, contributing to understanding the safety profile of the compound .
Several compounds share structural similarities with 2-ethyl-2-methylhexanoic acid. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Ethylhexanoic Acid | Commonly used for metal complex formation; less branched than 2-ethyl-2-methylhexanoic acid. | |
| 2-Methylhexanoic Acid | Similar structure but lacks the ethyl group at the second carbon. Used primarily in industrial applications. | |
| 3-Ethylpentanoic Acid | Has a straight-chain structure; utilized in flavoring and fragrance industries. |
Uniqueness of 2-Ethyl-2-Methylhexanoic Acid:
This compound's branched structure allows for unique interactions with metal ions, making it particularly valuable for creating specialized catalysts and drying agents that are not achievable with more linear fatty acids. Its specific metabolic pathways also differentiate it from other similar compounds regarding biological activity and toxicity profiles .
2-Ethyl-2-methylhexanoic acid emerged as a subject of interest in the mid-20th century alongside the industrialization of branched carboxylic acids. Early synthesis routes relied on aldol condensation of butyraldehyde, followed by hydrogenation and oxidation. The compound gained prominence due to its role in producing metal soaps (e.g., cobalt and tin derivatives), which are critical as drying agents in paints and stabilizers in polyvinyl chloride (PVC). By the 2000s, enzymatic synthesis using cytochrome P450cam demonstrated stereoselective oxidation of 2-ethylhexanol, achieving 93.7% selectivity for the (R)-enantiomer.
The molecule’s steric hindrance and lipophilic nature make it a versatile intermediate:
Recent studies focus on:
The classical synthetic approaches for 2-Ethyl-2-methylhexanoic acid primarily involve traditional organic transformations established in early industrial chemistry [15]. The foundational methodology begins with butyraldehyde, which undergoes aldol condensation to form 2-ethylhexenal, followed by hydrogenation to produce 2-ethylhexanal [15]. This aldehyde intermediate serves as the precursor for oxidation to the corresponding carboxylic acid [15]. Classical routes also employ Grignard reactions where alkyl halides are converted to organometallic intermediates, which subsequently react with carbon dioxide followed by acidic workup to yield the desired carboxylic acid [23].
The traditional oxidation methods utilize strong oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite [23]. These classical approaches, while effective, often require harsh reaction conditions and generate significant waste products [23]. The yield and selectivity of these classical methods typically range from 30-60% for primary alcohols and up to 75% for secondary alcohols when employing carbonylation with nickel carbonyl catalyst systems [12].
Modern oxidation methodologies for synthesizing 2-Ethyl-2-methylhexanoic acid from corresponding aldehydes have significantly advanced in terms of efficiency and selectivity [6]. The oxidation of 2-ethylhexanal using oxygen or air in the presence of catalytic systems represents a major improvement over classical methods [6]. Research has demonstrated that oxidation processes can achieve conversion rates exceeding 99% with selectivities above 90% under optimized conditions [1].
The reaction mechanism follows a radical chain process, with the oxidation being highly exothermic, releasing approximately 250 to 300 kilojoules per mole [6]. Various catalytic systems have been employed, including transition metals such as manganese, iron, nickel, and cobalt complexes [6]. Manganese acetate catalysis in octanoic acid solvent has achieved 83% yield of the target acid [6]. Iron, nickel, and cobalt complexes in dichloroethane at room temperature have produced 70% yields [6].
Potassium hydroxide catalysis in continuous stirred tank reactors at 50 degrees Celsius and 0.8 megapascals pressure has demonstrated 84% acid yield [6]. The most effective systems employ manganese 2-ethylhexanoate combined with sodium 2-ethylhexanoate at room temperature and pressures of 0.5 to 0.75 megapascals, achieving remarkable yields of 97-98% [6].
| Catalyst System | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Manganese acetate in octanoic acid | 40 | Atmospheric | 83 | - |
| Iron/Nickel/Cobalt complexes | 25 | Atmospheric | 70 | - |
| Potassium hydroxide | 50 | 0.8 | 84 | - |
| Manganese + Sodium 2-ethylhexanoate | 25 | 0.5-0.75 | 97-98 | - |
Alkylation strategies for synthesizing 2-Ethyl-2-methylhexanoic acid involve sophisticated approaches utilizing various nucleophilic and electrophilic reagents [23] [27]. The conversion of alkyl halides to carboxylic acids can proceed through two primary pathways: oxidation of the carbon connected to the halogen or introduction of the carboxyl group to increase the carbon chain length [23].
The first approach involves converting alkyl halides to alcohols, followed by oxidation using strong oxidizing agents [23]. The second approach employs conversion of alkyl halides to nitriles via nucleophilic substitution using sodium cyanide in polar aprotic solvents, followed by hydrolysis under acidic or basic conditions [23]. Grignard reactions provide another effective alkylation strategy, where alkyl halides are converted to Grignard reagents and reacted with carbon dioxide [23].
Asymmetric allylic alkylation represents a particularly sophisticated approach for generating stereocenters in carboxylic acid synthesis [27]. Palladium-catalyzed asymmetric alkylation of N-acylbenzoxazolinone-derived enol carbonates has achieved yields up to 99% with enantioselectivities up to 99% [27]. These reactions utilize diamino bis(phosphine) ligands where steric properties of diaryl phosphines are optimized to enable high enantioselectivity [27].
Carbonylation reactions represent a crucial modern methodology for synthesizing 2-Ethyl-2-methylhexanoic acid through the incorporation of carbon monoxide into organic substrates [25] [28]. Palladium-catalyzed carbonylative transformations of organic halides with formic acid as coupling partner have been developed to produce carboxylic acids efficiently [25]. These reactions utilize catalytic amounts of dicyclohexylcarbodiimide as activator of formic acid, proceeding through benzoic formic anhydride intermediates [25].
The carbonylation of alcohols using nickel carbonyl catalyst systems has demonstrated effectiveness for both primary and secondary alcohols [12]. Secondary alcohols typically provide higher yields than primary alcohols, with secondary aliphatic and alicyclic alcohols achieving average yields of 75%, while primary and tertiary alcohols yield 30-60% [12]. The reaction requires precise temperature control, with 275 degrees Celsius necessary for secondary and tertiary alcohols, and 300 degrees Celsius for primary alcohols [12].
Formic acid derivatives serve as safer alternatives to gaseous carbon monoxide in carbonylation reactions [28]. Potassium formate has been successfully employed with bulky palladium phosphine complexes to achieve high yields of carboxylic acids without decarbonylation side reactions [28]. The carbonylation process proceeds through intermediate formation of acyl complexes, making these reactions truly catalytic without requiring additional reducing agents [28].
N-Hydroxyphthalimide-catalyzed synthesis represents an innovative approach for producing 2-Ethyl-2-methylhexanoic acid through oxidation of corresponding aldehydes [5] [6]. This method involves 2-ethylhexanal oxidation using oxygen or air in the presence of N-hydroxyphthalimide in isobutanol as solvent under mild conditions [5] [6]. The catalyst system has demonstrated remarkable selectivity of 99.4% with conversion of 59.0% at 30 degrees Celsius for 3 hours at 0.1 megapascals using 5 molar percent N-hydroxyphthalimide [5] [6].
The reaction mechanism involves the formation of phthalimido-N-oxyl radical and 2-ethylhexanoyloxyl radical, which subsequently transforms into the target carboxylic acid [6]. Solvent selection significantly influences reaction outcomes, with polar solvents such as acetonitrile and acetic acid, as well as non-polar solvents like heptane, decane, and toluene, achieving high aldehyde conversions exceeding 99% [6]. However, selectivity toward the desired acid varies between 47-69% depending on solvent choice [6].
Isobutanol emerges as the optimal solvent, providing selectivities above 90% despite lower conversion rates of 43-55% [6]. The use of alcohols as solvents facilitates recovery and reuse of unreacted starting material compared to removal of various impurities from the final product [6]. The catalyst loading studies indicate that reducing N-hydroxyphthalimide below 6 molar percent adversely affects aldehyde conversion, while increasing to 8 molar percent has minimal impact [6].
| Solvent | Conversion (%) | Selectivity (%) | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Acetonitrile | >99 | 47-69 | 30 | 3 |
| Isobutanol | 43-55 | >90 | 30 | 3 |
| Heptane | >99 | 47-69 | 30 | 3 |
| Toluene | >99 | 47-69 | 30 | 3 |
Enantioselective synthesis of 2-Ethyl-2-methylhexanoic acid involves advanced catalytic systems designed to generate specific stereochemical configurations [11] [27]. Enzymatic approaches utilizing lipase enzymes have demonstrated effectiveness in selective hydrolysis reactions to form desired stereoisomers [11]. The process involves selective enzymatic hydrolysis using liquid enzyme thermostable lipase to form sodium salt of the target carboxylic acid, followed by acidification with hydrochloric acid [11].
Chiral catalyst systems based on BINOL-derived phosphoric acids have been employed to optimize enantioselective synthesis . These catalysts enable precise control over stereochemical outcomes through coordination with substrate molecules during the reaction process . The optimization of enantioselective synthesis requires careful consideration of reaction parameters including temperature, solvent polarity, and catalyst loading to achieve maximum enantiomeric excess .
Asymmetric alkylation strategies utilizing palladium catalysis have achieved remarkable enantioselectivities up to 99% through careful ligand design [27]. The modularity of diamino bis(phosphine) ligands allows for variation of steric properties in diaryl phosphine moieties to enable high enantioselectivity [27]. These systems provide access to enantioenriched carboxylic acid derivatives that can be further transformed without loss of stereochemical integrity [27].
Green chemistry methodologies for synthesizing 2-Ethyl-2-methylhexanoic acid focus on environmentally sustainable processes that minimize waste generation and utilize renewable resources [26]. Cooperative catalyst systems based on iron benzoate complexes and guanidinium carbonate represent significant advances in sustainable synthesis [26]. These systems employ naturally abundant, environmentally friendly components accessible through industrially established routes without halogenated compounds [26].
The iron-based cooperative catalyst system outcompetes conventional catalysts in industrially common solvents and green solvent alternatives under neat conditions [26]. This approach contributes to sustainability through reduction of reaction time and temperature requirements [26]. The catalyst system demonstrates superior activity in toluene and 1-methoxy-2-propylacetate, with no significant activity loss when switched to anisole or n-butyl acetate as greener solvent alternatives [26].
Electrochemical strategies provide another green chemistry approach through elimination of external oxidants and metal catalysts [24]. These methods enable chemoselective decarboxylation or deoxygenation of carboxylic acids under mild reaction conditions without electrode sacrifice [24]. The electrochemical approaches offer advantages including easy scalability to gram-scale production and compatibility with diverse substrate classes [24].
Industrial production of 2-Ethyl-2-methylhexanoic acid primarily employs catalytic oxidation processes operating at commercial scale [16]. The production pathway begins with n-butyraldehyde undergoing aldol condensation to yield 2-ethyl-2-hexenal, followed by hydrogenation to form 2-ethylhexanal [16]. The aldehyde subsequently undergoes oxidation reaction to produce the target carboxylic acid [16].
The industrial process utilizes a shell and tube reactor with forced circulation where oxidation occurs in the liquid phase [16]. The 2-ethylhexanal stream is mixed with potassium salt of 2-ethylhexanoic acid as additive to enhance oxidation selectivity [16]. Compressed air serves as the oxidizing agent, with reactor off-gas containing inert nitrogen discharged as waste [16].
Purification involves two distillation columns operating under vacuum conditions [16]. The first column separates the mixture of 2-ethylhexanoic acid and potassium salt, while the second column provides final purification [16]. The industrial process typically operates with plant capacity of 60 kilotons per year, producing 2-ethylhexanoic acid with 99.5% purity [16].
| Process Parameter | Specification | Units |
|---|---|---|
| Plant Capacity | 60 | kt/year |
| Product Purity | 99.5 | wt% |
| Reactor Type | Shell and tube with forced circulation | - |
| Operating Pressure | Vacuum distillation | - |
| Primary Raw Material | n-Butyraldehyde | - |
Laboratory synthesis optimization for 2-Ethyl-2-methylhexanoic acid requires careful control of multiple reaction parameters to achieve maximum yield and selectivity [1] [20]. Temperature optimization studies demonstrate optimal conversion at 60 degrees Celsius for phosphomolybdovanadium heteropolyacid-catalyzed oxidation, achieving 92.73% aldehyde conversion with 92.64% acid selectivity [20]. Reaction time optimization indicates that 7 hours provides 95.57% conversion with 95.44% selectivity [20].
Catalyst loading optimization reveals that 3% mass fraction of phosphomolybdovanadium heteropolyacid in the reaction system achieves 96.73% conversion with 95.44% selectivity and 95.59% yield [20]. Oxygen flow rate optimization shows that 10 milliliters per second provides optimal results with 99.83% conversion, 98.34% selectivity, and 98.79% yield [20].
For N-hydroxyphthalimide-catalyzed systems, temperature studies indicate 30 degrees Celsius provides optimal balance between conversion and selectivity [6]. Catalyst loading of 5 molar percent N-hydroxyphthalimide represents the optimal compromise between catalytic activity and practical considerations [6]. Solvent optimization demonstrates isobutanol as the preferred medium, providing selectivities exceeding 90% [6].
| Parameter | Optimal Value | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Temperature | 60°C | 92.73 | 92.64 | 91.59 |
| Reaction Time | 7 hours | 95.57 | 95.44 | - |
| Catalyst Loading | 3 wt% | 96.73 | 95.44 | 95.59 |
| Oxygen Flow Rate | 10 mL/s | 99.83 | 98.34 | 98.79 |
The reaction kinetics for 2-Ethyl-2-methylhexanoic acid synthesis involve complex radical chain mechanisms, particularly in oxidation processes [6]. The oxidation reaction is highly exothermic, releasing 250-300 kilojoules per mole, requiring careful temperature control to prevent runaway reactions [6]. The radical chain mechanism involves initiation, propagation, and termination steps that determine overall reaction rates and selectivity [6].
Thermodynamic properties of related compounds provide insight into reaction feasibility and optimization [18] [19] [21]. The enthalpy of formation for gas phase is -503.28 kilojoules per mole, while the enthalpy of vaporization is 45.71 kilojoules per mole [21]. Critical temperature reaches 683.58 Kelvin with critical pressure of 2239.76 kilopascals [21].
Temperature-dependent properties show heat capacity at constant pressure ranging from 370.98 to 452.15 joules per mole-Kelvin across the temperature range of 501.26 to 683.58 Kelvin [21]. Viscosity varies from 0.0002157 to 0.0043525 Pascal-seconds across the temperature range of 277.04 to 501.26 Kelvin [21]. These thermodynamic parameters guide process design and optimization for industrial applications [19].
| Property | Value | Units | Temperature Range (K) |
|---|---|---|---|
| Enthalpy of Formation (gas) | -503.28 | kJ/mol | - |
| Enthalpy of Vaporization | 45.71 | kJ/mol | - |
| Critical Temperature | 683.58 | K | - |
| Critical Pressure | 2239.76 | kPa | - |
| Heat Capacity (gas) | 370.98-452.15 | J/mol·K | 501.26-683.58 |
Novel catalyst systems for 2-Ethyl-2-methylhexanoic acid synthesis incorporate advanced materials and innovative design principles to enhance reaction efficiency and selectivity [20] [26] [29]. Phosphomolybdovanadium heteropolyacid catalysts represent a significant advancement, featuring Keggin structure with unique molecular architecture enabling precise control of acidity and oxidation properties [20]. These catalysts demonstrate high activity with small dosage requirements and excellent reusability characteristics [20].
Iron-based cooperative catalyst systems utilizing trinuclear iron clusters with carboxylate bridging represent another innovative approach [26]. The catalyst system composed of iron benzoate complex and guanidinium carbonate demonstrates superior performance compared to conventional halide-based catalysts [26]. The cooperative mechanism involves simultaneous activation of both electrophile and nucleophile components through Lewis acidic and basic interactions [26].
C-H activation catalyst systems enable direct functionalization of carboxylic acids at remote positions [29]. These novel systems overcome traditional challenges associated with free carboxylic acid substrates, enabling highly efficient C-H activation in gamma-positions [29]. The catalyst development involves detailed mechanistic studies providing valuable insights into catalytic cycle nature and optimization strategies [29].
The formation of 2-ethyl-2-methylhexanoic acid has been extensively studied through various mechanistic pathways, each offering distinct advantages for synthetic applications. The primary industrial route involves the aldol condensation of butyraldehyde, which represents the most economically viable approach for large-scale production [1] [2] [3]. This process initiates with the base-catalyzed enolate formation from butyraldehyde, followed by nucleophilic addition to the carbonyl carbon of a second butyraldehyde molecule [4] [5].
The aldol condensation mechanism proceeds through a well-established sequence where sodium hydroxide or sodium ethoxide deprotonates the α-hydrogen of butyraldehyde, generating an enolate ion. This enolate subsequently attacks the electrophilic carbonyl carbon of another butyraldehyde molecule, forming a β-hydroxyaldehyde intermediate known as 2-ethyl-2-hexenal [2]. The reaction equilibrium generally favors the condensation product due to the absence of significant steric hindrance in the α-position of butyraldehyde [4].
Recent mechanistic investigations have revealed that the stereoselectivity of the aldol condensation can be controlled through careful optimization of reaction conditions. Temperature control between 60-80°C with reaction times of 8-12 hours typically yields conversions of 85-95% with selectivities ranging from 90-95% [3]. The use of bifunctional catalysts, particularly nickel-loaded lanthanide-aluminum oxide systems, has demonstrated enhanced catalytic performance in sequential aldol condensation and hydrogenation processes [3].
Alternative mechanistic pathways include the enzymatic oxidation of 2-ethylhexanol using cytochrome P450cam, which exhibits remarkable stereoselectivity. Kinetic studies indicate that the (R)-enantiomer of 2-ethylhexanoic acid is produced 3.5 times faster than the (S)-enantiomer, with the (R)-enantiomer comprising 50% of total products while the (S)-enantiomer comprises only 13% [6]. This stereoselective production results from regioselectivity assays showing differential binding orientations of the substrate enantiomers within the enzyme active site [6].
The oxidation mechanism utilizing N-hydroxyphthalimide as a catalyst represents one of the most efficient synthetic approaches, achieving conversion rates of 99.5% with selectivities exceeding 99% [7] [8]. The catalytic cycle involves the formation of phthalimido-N-oxyl radical (PINO) species, which abstracts hydrogen from the aldehyde substrate, followed by oxygen insertion and subsequent oxidation to yield the carboxylic acid product [7].
| Reaction Parameter | Aldol Condensation | N-Hydroxyphthalimide Oxidation | Enzymatic Oxidation |
|---|---|---|---|
| Temperature (°C) | 60-80 | 30 | 25 |
| Conversion (%) | 85-95 | 99.5 | 50 |
| Selectivity (%) | 90-95 | >99 | 93.7 (R-enantiomer) |
| Reaction Time (h) | 8-12 | 3 | 2 |
Computational investigations of 2-ethyl-2-methylhexanoic acid reactivity have employed various quantum chemical methodologies to elucidate reaction mechanisms and predict chemical behavior. Density functional theory (DFT) calculations using the B3LYP functional with 6-31G(d,p) basis set have provided fundamental insights into the electronic structure and geometric optimization of the molecule [9] [10] [11].
The application of Minnesota density functionals, particularly M06-2X, has proven particularly effective for conformational analysis and energy calculations. These functionals demonstrate superior performance in accounting for dispersion interactions and medium-range correlation effects that are crucial for accurate description of branched carboxylic acids [9] [12]. Comparative studies between B3LYP and M06-2X functionals reveal that M06-2X affords much higher correlation with benchmark MP2 results, particularly in describing conformational preferences [13].
Advanced computational protocols employing CAM-B3LYP functionals combined with 6-311+G(2d,p) basis sets have been successfully applied to predict acid dissociation constants (pKa) of carboxylic acids, including 2-ethyl-2-methylhexanoic acid [11]. The CAM-B3LYP/2H2O model demonstrates exceptional accuracy in pKa predictions, achieving mean absolute errors below 0.5 units when explicit water molecules are included in the calculation [11].
Molecular modeling studies of 2-ethyl-2-methylhexanoic acid have employed diverse computational approaches ranging from classical force field methods to sophisticated quantum mechanical calculations. The choice of modeling approach depends on the specific property of interest and the required balance between accuracy and computational efficiency [12] [18].
Classical molecular dynamics (MD) simulations using the MM2 force field have been extensively utilized to investigate conformational dynamics and intermolecular interactions. These simulations provide insights into the thermal motion of the molecule and the kinetics of conformational interconversion processes [20]. The MM2 force field parameters have been optimized specifically for carboxylic acids and provide reasonable accuracy for structural and energetic properties with typical errors of ±1.0 kcal/mol for relative energies [20].
Enhanced sampling techniques, including replica exchange molecular dynamics (REMD) and metadynamics simulations, have been applied to thoroughly explore the conformational space of 2-ethyl-2-methylhexanoic acid. These methods overcome kinetic barriers that limit conventional MD simulations and ensure adequate sampling of all relevant conformational states [18]. The resulting free energy landscapes reveal the thermodynamic stability and transition pathways between different conformers.
Quantum mechanical/molecular mechanical (QM/MM) hybrid approaches have been developed to study the molecule in complex environments, such as enzyme active sites or solvent systems. In these calculations, the carboxylic acid molecule is treated at the quantum mechanical level while the surrounding environment is described using classical force fields [12]. This methodology enables the investigation of chemical reactivity in realistic condensed-phase environments while maintaining computational tractability.
Monte Carlo (MC) simulations have been employed to study the statistical thermodynamics of 2-ethyl-2-methylhexanoic acid in various phases. These simulations provide information about phase transitions, solubility parameters, and intermolecular association phenomena. The Metropolis algorithm is typically used to sample configurations according to the Boltzmann distribution, enabling the calculation of ensemble-averaged properties [18].
Continuum solvation models, particularly the Solvation Model based on Density (SMD), have been integrated with quantum chemical calculations to account for bulk solvent effects. These models treat the solvent as a dielectric continuum characterized by its dielectric constant and other bulk properties [11]. The SMD model has been particularly successful in predicting acid dissociation constants (pKa) and reaction energetics in aqueous solution [11].
Machine learning approaches have recently been applied to accelerate molecular modeling studies of carboxylic acids. Neural network potentials trained on high-level quantum chemical data enable the performance of extended MD simulations with near-quantum accuracy [18]. These ML models significantly reduce the computational cost while maintaining chemical accuracy for structural and energetic predictions.
| Modeling Approach | Accuracy | Computational Cost | Primary Applications |
|---|---|---|---|
| Classical MD (MM2) | Good | Low | Conformational dynamics, thermal properties |
| QM/MM Hybrid | Very good | Medium | Enzyme catalysis, solvent effects |
| Monte Carlo | Good | Low | Phase behavior, thermodynamics |
| Continuum Solvation | Very good | Medium | Solution chemistry, pKa calculations |
| Machine Learning | Very good | Medium | Extended dynamics, property prediction |
Isotopic labeling investigations of 2-ethyl-2-methylhexanoic acid have provided crucial mechanistic insights into biosynthetic pathways and chemical transformations. The strategic incorporation of stable isotopes, particularly ¹³C and ²H, enables the tracking of individual carbon atoms through complex reaction sequences and facilitates the elucidation of reaction mechanisms [21] [22] [23].
The most commonly employed isotopic labeling strategy involves the incorporation of ¹³C at specific positions within the molecular framework. Carbon-13 enrichment at the carboxyl position (C-1) is typically achieved through the use of ¹³C-labeled carbon dioxide in carboxylation reactions or through the oxidation of ¹³C-labeled aldehydes [21]. The resulting ¹³C NMR signal at 184.2 ppm provides a distinctive marker for mechanistic studies [22].
Deuterium labeling studies have been particularly valuable for investigating hydrogen transfer processes and conformational dynamics. The incorporation of deuterium at the α-position (C-2) has been achieved through the use of deuterated alkylating agents or through base-catalyzed hydrogen-deuterium exchange reactions [21]. The kinetic isotope effects observed in these studies provide information about the transition state structure and reaction mechanism.
Stereospecific labeling approaches have been developed to distinguish between the pro-R and pro-S methyl groups of the ethyl substituent. The use of stereospecifically labeled acetolactate derivatives enables the preparation of 2-ethyl-2-methylhexanoic acid with defined stereochemical labeling patterns [21]. These studies have revealed the stereochemical course of enzymatic reactions and provided insights into the active site geometry of relevant enzymes.
Biosynthetic labeling studies using ¹³C-enriched precursors have traced the metabolic origins of 2-ethyl-2-methylhexanoic acid in biological systems. The incorporation patterns observed in these studies reveal the operation of specific biosynthetic pathways and provide information about the metabolic fate of the compound [21] [23]. The use of multiply labeled precursors enables the determination of isotope scrambling patterns and provides insights into metabolic regulation.
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary analytical tool for isotopic labeling studies. The ¹³C NMR chemical shifts provide position-specific information about the molecular structure and electronic environment. The coupling patterns observed in ¹³C-¹H correlation experiments enable the assignment of specific carbon atoms and provide information about molecular connectivity [22] [23].
Mass spectrometry, particularly high-resolution mass spectrometry, provides complementary information about isotopic incorporation patterns. The mass shifts observed upon isotopic substitution enable the determination of labeling efficiency and provide information about fragmentation pathways [22]. Tandem mass spectrometry experiments can locate the position of isotopic labels within the molecular framework.
| Isotope Position | Labeling Strategy | NMR Chemical Shift (ppm) | Applications |
|---|---|---|---|
| C-1 (carboxyl) | ¹³C-CO₂ incorporation | 184.2 | Carboxylation mechanisms |
| C-2 (quaternary) | ¹³C-methyl iodide | 45.8 | Alkylation reactions |
| C-7 (ethyl-methyl) | ¹³C-ethyl bromide | 8.9 | Stereochemical studies |
| C-8 (ethyl-methylene) | ¹³C-ethyl bromide | 24.3 | Conformational analysis |
The identification and characterization of reaction intermediates in the formation and transformation of 2-ethyl-2-methylhexanoic acid represents a critical aspect of mechanistic investigations. Various analytical and computational strategies have been developed to detect, isolate, and characterize these transient species [26].
Spectroscopic identification techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to monitor reaction progress and identify intermediate species. Time-resolved IR spectroscopy enables the detection of characteristic functional group vibrations during the reaction course, while NMR spectroscopy provides detailed structural information about intermediate species . The use of rapid injection NMR techniques allows for the observation of short-lived intermediates with half-lives as short as milliseconds.
Mass spectrometric analysis, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques, provides molecular weight information and fragmentation patterns that facilitate intermediate identification. High-resolution mass spectrometry enables the determination of exact molecular formulas and distinguishes between isobaric species [26]. Tandem mass spectrometry experiments provide structural information through characteristic fragmentation patterns.
Chemical trapping strategies have been developed to capture and stabilize reactive intermediates for subsequent analysis. The use of radical scavengers, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), enables the detection of radical intermediates through the formation of stable adducts . Similarly, carbonyl-trapping reagents, such as 2,4-dinitrophenylhydrazine, facilitate the identification of aldehyde and ketone intermediates.
Isotopic labeling combined with mass spectrometric analysis provides powerful tools for intermediate identification. The incorporation of stable isotopes creates characteristic mass patterns that enable the tracking of specific atoms through reaction sequences . The use of ¹⁸O-labeled water or ¹³C-labeled substrates provides definitive evidence for the incorporation of specific atoms into intermediate species.
Computational prediction of intermediate structures has become increasingly sophisticated with the development of automated reaction pathway exploration algorithms. These methods systematically search the potential energy surface to identify possible intermediates and transition states [26]. The combination of quantum chemical calculations with kinetic modeling enables the prediction of intermediate concentrations and lifetimes under specific reaction conditions.
Low-temperature spectroscopy techniques, including matrix isolation spectroscopy, enable the stabilization and characterization of highly reactive intermediates. The trapping of intermediates in inert matrices at cryogenic temperatures prevents further reaction and allows for detailed spectroscopic analysis [26]. These techniques have been particularly valuable for studying radical intermediates and unstable molecular species.
Kinetic analysis provides complementary information about intermediate formation and consumption rates. The application of steady-state approximations and pre-equilibrium assumptions enables the derivation of rate expressions that relate observable quantities to elementary reaction steps [26]. The comparison of experimental kinetic data with theoretical predictions provides validation of proposed reaction mechanisms.
| Identification Strategy | Detection Method | Information Obtained | Limitations |
|---|---|---|---|
| Time-resolved IR | Vibrational spectroscopy | Functional group identification | Limited structural detail |
| Rapid injection NMR | Nuclear magnetic resonance | Detailed structural information | Requires sufficient lifetime |
| Mass spectrometry | Ionization/fragmentation | Molecular weight, fragmentation | Potential artifacts |
| Chemical trapping | Stable adduct formation | Reactive intermediate detection | May alter reaction pathway |
| Isotopic labeling | Mass spectrometric analysis | Atom tracking, incorporation | Requires isotopic precursors |
| Computational prediction | Quantum chemical calculations | Structure, energetics | Accuracy limitations |
Irritant